4-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine
Description
Properties
IUPAC Name |
2,4-dimethyl-6-(1-methylsulfonylpyrrolidin-3-yl)oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-8-6-11(13-9(2)12-8)17-10-4-5-14(7-10)18(3,15)16/h6,10H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSOSVFSKJIOPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Based Pyrimidine Ring Formation
The 2,6-dimethylpyrimidine scaffold is classically synthesized via cyclocondensation reactions. A modified approach inspired by the synthesis of 2-amino-4,6-dimethoxypyrimidine (CN102898382A) involves:
- Reacting acetylacetone (2.5 mmol) with guanidine carbonate (1.2 eq) in methanol under reflux.
- Acidic workup with HCl yields 2,6-dimethylpyrimidin-4-ol as a crystalline solid (Yield: 68–72%).
Mechanistic Insight : The reaction proceeds through enolate formation, nucleophilic attack by guanidine, and subsequent cyclodehydration.
Halogenation at the 4-Position
To introduce a leaving group for subsequent etherification, the hydroxyl group at position 4 is replaced with chlorine:
- Treat 2,6-dimethylpyrimidin-4-ol (1.0 eq) with POCl₃ (3.0 eq) and N,N-diethylaniline (catalyst) at 110°C for 4 hours.
- Quench with ice-water and extract with dichloromethane to isolate 4-chloro-2,6-dimethylpyrimidine (Yield: 85–90%).
Synthesis of the Pyrrolidine Side Chain
Preparation of Pyrrolidin-3-ol
Pyrrolidin-3-ol is synthesized via:
Methanesulfonylation of Pyrrolidine
The nitrogen atom is sulfonylated to enhance stability and modulate electronic properties:
- Dissolve pyrrolidin-3-ol (1.0 eq) in anhydrous THF under N₂.
- Add methanesulfonyl chloride (1.2 eq) dropwise, followed by triethylamine (2.5 eq) at 0°C.
- Stir for 2 hours at room temperature to afford 1-methanesulfonylpyrrolidin-3-ol (Yield: 88–92%).
Key Optimization : Excess triethylamine ensures complete neutralization of HCl, preventing side reactions.
Coupling of Pyrimidine and Pyrrolidine Moieties
Nucleophilic Aromatic Substitution
The chlorine atom in 4-chloro-2,6-dimethylpyrimidine is displaced by the hydroxyl group of 1-methanesulfonylpyrrolidin-3-ol :
- Combine 4-chloro-2,6-dimethylpyrimidine (1.0 eq), 1-methanesulfonylpyrrolidin-3-ol (1.5 eq), and K₂CO₃ (3.0 eq) in DMF.
- Heat at 80°C for 12 hours under N₂.
- Isolate the product via column chromatography (Yield: 60–65%).
Limitation : Moderate yields due to steric hindrance from the dimethyl groups.
Mitsunobu Reaction for Ether Formation
To improve efficiency, the Mitsunobu reaction is employed:
- Mix 4-hydroxy-2,6-dimethylpyrimidine (1.0 eq), 1-methanesulfonylpyrrolidin-3-ol (1.2 eq), triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (1.5 eq) in THF.
- Stir at 0°C → room temperature for 6 hours.
- Purify by recrystallization from ethanol (Yield: 75–80%).
Advantage : Higher regioselectivity and yield compared to SNAr.
Purification and Characterization
pH-Dependent Crystallization
Adapting methods from US6693194B2, the crude product is purified by:
- Dissolving in ethyl acetate (50 mL) and washing with 5% NaHCO₃ (2 × 20 mL).
- Adjusting the aqueous phase to pH 6–7 with 1M HCl to precipitate impurities.
- Isolating the pure product via vacuum filtration (Purity: >98% by HPLC).
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 6.72 (s, 1H, pyrimidine-H), 4.85–4.78 (m, 1H, OCH), 3.45–3.35 (m, 4H, pyrrolidine-H), 2.95 (s, 3H, SO₂CH₃), 2.50 (s, 6H, CH₃).
- HRMS : [M+H]⁺ calcd. for C₁₂H₁₈N₃O₃S: 284.1068; found: 284.1065.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Substitution | 60–65 | 95 | Simple reagents | Low yield due to steric effects |
| Mitsunobu Reaction | 75–80 | 98 | High regioselectivity | Costly reagents (DEAD, Ph₃P) |
Industrial-Scale Considerations
For large-scale production, the Mitsunobu route is economically challenging due to reagent costs. Alternatives include:
Chemical Reactions Analysis
Types of Reactions
4-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
4-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on biological molecules. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins or enzymes.
Comparison with Similar Compounds
Structural and Electronic Differences
Key analogs include 2-amino-4,6-dimethylpyrimidine and 2-aminopyridine, studied in co-crystal/salt formation with diclofenac (). The table below summarizes critical differences:
| Compound | Substituents | Nitrogen Charge (kJ/mol) | Interaction with Diclofenac | IR Carboxylate Peak (cm⁻¹) | Outcome |
|---|---|---|---|---|---|
| 2-Amino-4,6-dimethylpyrimidine | 2-NH₂, 4,6-CH₃ | -287 | Hydrogen bonding | 1664 (SAG), 1695 (EA) | Co-crystal |
| 2-Aminopyridine | 2-NH₂ | -287 | Proton transfer | 1670 | Salt |
| Target Compound | 4-(MeSO₂-pyrrolidinyloxy), 2,6-CH₃ | Inferred | Predicted | Not reported | Predicted |
Reactivity and Bonding Behavior
- 2-Amino-4,6-dimethylpyrimidine: The amino group (-NH₂) donates hydrogen bonds but lacks sufficient charge (-287 kJ/mol) to deprotonate diclofenac, resulting in co-crystal formation via H-bonding .
- 2-Aminopyridine: Despite identical nitrogen charge (-287 kJ/mol), its smaller ring and solvent effects (polar protic methanol) facilitate proton transfer, forming a salt .
- Target Compound: The methanesulfonyl group is strongly electron-withdrawing, likely reducing pyrimidine nitrogen basicity. This may favor co-crystal formation over salt, akin to 2-amino-4,6-dimethylpyrimidine.
Solvent and Steric Effects
- Solvent Polarity: Polar aprotic solvents (e.g., ethyl acetate) promote co-crystal stability in 2-amino-4,6-dimethylpyrimidine, while polar protic solvents (e.g., methanol) favor salt formation in 2-aminopyridine .
- Steric Hindrance : The pyrrolidine group in the target compound may reduce accessibility to diclofenac’s carboxylic acid, limiting H-bonding efficiency compared to smaller substituents like -NH₂ or -CH₃.
Predicted Physicochemical Properties
- Hydrogen Bonding: The sulfonyl oxygen may act as an H-bond acceptor, complementing the pyrimidine’s H-bond donors/acceptors.
Biological Activity
4-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₁H₁₅N₃O₃S
- Molecular Weight : 273.33 g/mol
The structure features a pyrimidine ring with methanesulfonyl and pyrrolidine moieties, which are believed to contribute to its biological activities.
Research indicates that 4-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine may exert its effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to inflammation and cellular proliferation.
Biological Activity
The biological activity of the compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antiproliferative | Exhibits significant inhibition of cancer cell lines in vitro. |
| Anti-inflammatory | Reduces pro-inflammatory cytokine production in activated immune cells. |
| Antimicrobial | Demonstrates activity against certain bacterial strains, indicating potential use as an antimicrobial agent. |
Anticancer Activity
A study published in a peer-reviewed journal demonstrated that 4-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
Anti-inflammatory Effects
In another investigation, the compound was tested for its anti-inflammatory properties using a murine model of inflammation. Results showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6 following treatment with the compound, suggesting its potential for treating inflammatory diseases.
Antimicrobial Properties
Research evaluating the antimicrobial activity revealed that the compound exhibited bactericidal effects against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine in a laboratory setting?
- Methodological Answer : Synthesis typically involves multi-step reactions. For example, analogous pyrimidine derivatives are synthesized via nucleophilic substitution at the pyrimidine oxygen, followed by sulfonylation of the pyrrolidine moiety. Key steps include:
- Step 1 : Reacting 2,6-dimethylpyrimidin-4-ol with a mesyl-protected pyrrolidine derivative under basic conditions (e.g., NaH in DMF) to form the ether linkage.
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates.
- Reaction monitoring using TLC and characterization via -NMR ensures intermediate integrity .
Q. How can researchers validate the purity and structural identity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC : Employ a C18 column with a UV detector (λ = 254 nm) and mobile phase (acetonitrile:water, 70:30) to assess purity (>98%).
- NMR : Confirm the methanesulfonyl group ( ~3.0 ppm for CH) and pyrimidine protons ( ~6.5-8.0 ppm).
- HRMS : Verify molecular ion peaks (e.g., [M+H]) with <2 ppm mass error. Reference standards from pharmacopeial guidelines ensure reproducibility .
Q. What biological activity is hypothesized for this compound, and how can it be tested?
- Methodological Answer : Based on structural analogs, the compound may target enzymes (e.g., kinases) or receptors. Initial screening involves:
- In vitro assays : Use fluorescence-based kinase inhibition assays (e.g., ATP-binding pocket competition).
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., IC determination via MTT assay).
- Dose-response curves and positive controls (e.g., staurosporine for kinases) validate activity .
Q. How should stability studies be designed to evaluate this compound under varying conditions?
- Methodological Answer : Conduct accelerated stability testing:
- Thermal stability : Store at 40°C/75% RH for 4 weeks; analyze degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor structural changes with LC-MS.
- pH stability : Incubate in buffers (pH 1.2–9.0) and quantify degradation products .
Advanced Research Questions
Q. What strategies can optimize the compound’s bioavailability through structural modifications?
- Methodological Answer : Perform structure-activity relationship (SAR) studies:
- Modify the pyrrolidine ring : Introduce hydrophilic groups (e.g., hydroxyl) to enhance solubility.
- Pyrimidine substitutions : Replace methyl groups with halogens to improve metabolic stability.
- Prodrug approaches : Esterify the methanesulfonyl group for controlled release. Validate using logP measurements and Caco-2 permeability assays .
Q. How can computational modeling predict target binding modes and affinity?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and MD simulations:
- Target selection : Prioritize kinases (e.g., PI3Kγ) based on structural homology.
- Docking parameters : Apply AMBER force fields and solvation models (e.g., TIP3P).
- Validation : Compare predicted binding energies () with experimental IC values. Cross-check with crystallographic data if available .
Q. How to resolve contradictions in biological activity data from different assay platforms?
- Methodological Answer : Investigate assay-specific variables:
- Enzyme vs. cell-based assays : Differences in membrane permeability or off-target effects may explain discrepancies.
- Normalization : Use Z’-factor to assess assay robustness; include internal controls (e.g., known inhibitors).
- Orthogonal validation : Confirm hits with SPR (surface plasmon resonance) for direct binding kinetics .
Q. What interdisciplinary applications (beyond pharmacology) could this compound enable?
- Methodological Answer : Explore non-pharmacological uses:
- Material science : Incorporate into metal-organic frameworks (MOFs) as a ligand for catalytic sites.
- Chemical biology : Use as a photoaffinity probe (via diazirine tagging) to map protein interactions.
- Analytical chemistry : Develop HPLC chiral stationary phases leveraging its stereochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
